Cas no 5769-10-8 (Cyclohexanamine, 4-phenyl-, trans-)

Cyclohexanamine, 4-phenyl-, trans- structure
5769-10-8 structure
Product name:Cyclohexanamine, 4-phenyl-, trans-
CAS No:5769-10-8
MF:C12H17N
MW:175.270083189011
MDL:MFCD01735255
CID:4045989
PubChem ID:29897

Cyclohexanamine, 4-phenyl-, trans- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 4-phenyl-, trans-
    • 4β-Phenylcyclohexan-1α-amine
    • trans-4-Phenylcyclohexanamine
    • trans-4-phenylcyclohexan-1-amine
    • trans-4-Phenyl-cyclohexylamine
    • AKOS000133685
    • trans-4-phenyl-cyclohexanamine
    • 243-453-1
    • Cyclohexanamine,4-phenyl-
    • 4-phenyl-cyclohexyl amine
    • 19992-45-1
    • trans-1-Amino-4-phenylcyclohexane
    • trans-4-Fenilcicloesilammina
    • cis-4-phenylcyclohexylamine
    • DTXCID3096298
    • cis-4-phenylcyclohexanamine
    • 4Phenylcyclohexylamine
    • SB37870
    • 4-phenyl-1-cyclohexanamine
    • SCHEMBL430023
    • SB37757
    • STK487919
    • SCHEMBL51322
    • 4-phenylcyclohexanamine
    • SCHEMBL430336
    • FS-2335
    • MFCD00130038
    • trans-4-Fenilcicloesilammina [Italian]
    • NS00026491
    • CYCLOHEXANAMINE, 4-PHENYL-
    • 1-Amino-4-phenylcyclohexane
    • SCHEMBL15959435
    • SJISCEAZUHNOMD-HAQNSBGRSA-N
    • 4alpha-Phenyl-1alpha-aminocyclohexane
    • SCHEMBL25741900
    • DB-066024
    • DTXSID80173807
    • SY168219
    • Rel-(1r,4r)-4-phenylcyclohexan-1-amine
    • 4-phenylcyclohexan-1-amine
    • M.G. 5443 trans
    • HMS1684L22
    • 4-Phenyl-cyclohexylamine
    • CS-0197834
    • EN300-33153
    • 4-Phenyl-cyclohexylamine, AldrichCPR
    • Cyclohexanamine, 4-phenyl-, (E)-
    • AB9890
    • Z239626662
    • Cyclohexylamine, 4-phenyl-, (E)-
    • AB03671
    • EINECS 243-453-1
    • CCG-356879
    • 4-Phenylcyclohexylamine
    • (E)-4-Phenylcyclohexanamine
    • 5769-10-8
    • cis-4-Phenyl-cyclohexylamine
    • 5992-23-4
    • SJISCEAZUHNOMD-TXEJJXNPSA-N
    • ALBB-000269
    • 4beta-Phenylcyclohexan-1alpha-amine
    • BBL017880
    • (4-Phenylcyclohexyl)amine
    • trans 4-phenylcyclohexylamine
    • trans-4-Phenylcyclohexylamine
    • MDL: MFCD01735255
    • Inchi: InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
    • InChI Key: SJISCEAZUHNOMD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 175.136099547Da
  • Monoisotopic Mass: 175.136099547Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26Ų

Cyclohexanamine, 4-phenyl-, trans- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1005295-50mg
trans-4-Phenyl-cyclohexylamine
5769-10-8 95%
50mg
$340 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1690-1g
trans-4-Phenyl-cyclohexylamine
5769-10-8 96%
1g
11702.99CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1690-100mg
trans-4-Phenyl-cyclohexylamine
5769-10-8 96%
100mg
2204.91CNY 2021-05-07
eNovation Chemicals LLC
Y1005295-1g
trans-4-Phenyl-cyclohexylamine
5769-10-8 95%
1g
$1765 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1690-250mg
trans-4-Phenyl-cyclohexylamine
5769-10-8 96%
250mg
¥8726.45 2025-01-21
eNovation Chemicals LLC
Y1005295-1g
trans-4-Phenyl-cyclohexylamine
5769-10-8 95%
1g
$1765 2025-03-01
eNovation Chemicals LLC
Y1005295-500mg
trans-4-Phenyl-cyclohexylamine
5769-10-8 95%
500mg
$1095 2025-02-22
eNovation Chemicals LLC
Y1005295-5g
trans-4-Phenyl-cyclohexylamine
5769-10-8 95%
5g
$6715 2025-02-22
eNovation Chemicals LLC
Y1005295-1g
trans-4-Phenyl-cyclohexylamine
5769-10-8 95%
1g
$1765 2025-02-22
eNovation Chemicals LLC
Y1005295-100mg
trans-4-Phenyl-cyclohexylamine
5769-10-8 95%
100mg
$455 2025-03-01

Cyclohexanamine, 4-phenyl-, trans- Related Literature

  • 1. The conformational analysis of saturated heterocycles. Part XXXVI. The rotamer populations of axial cyclohexylamine
    M. J. Cook,Richard A. Y. Jones,A. R. Katritzky,D. G. Markees,A. C. Richards,L. G. Jacks J. Chem. Soc. B 1971 1327
  • 2. A direct correlation between dispersion, metal area, and vapour phase hydrogenation of aniline; a first report
    Venkataraman Vishwanathan,Sankarasubbier Narayanan J. Chem. Soc. Chem. Commun. 1990 78
  • 3. The preparation of cis- and trans-1-alkyl-4-phthalimidocyclohexanes
    H. Booth,G. C. Gidley,P. R. Thornburrow J. Chem. Soc. B 1971 1047

Additional information on Cyclohexanamine, 4-phenyl-, trans-

Cyclohexanamine, 4-phenyl-, trans- (CAS No. 5769-10-8)

Cyclohexanamine, 4-phenyl-, trans- is a chemical compound with the CAS registry number 5769-10-8. This compound is a derivative of cyclohexanamine, characterized by the presence of a phenyl group at the 4-position of the cyclohexane ring. The trans configuration indicates that the phenyl group and the amino group are on opposite sides of the ring. This compound is widely studied in various fields, including organic chemistry, pharmacology, and materials science, due to its unique structural properties and potential applications.

The synthesis of Cyclohexanamine, 4-phenyl-, trans- involves several methods, including alkylation of amines and catalytic hydrogenation. Recent advancements in asymmetric synthesis have enabled the selective preparation of the trans isomer, which is crucial for its application in chiral environments. Researchers have explored the use of transition metal catalysts to enhance the efficiency and selectivity of these reactions, making it easier to produce this compound on an industrial scale.

In terms of applications, Cyclohexanamine, 4-phenyl-, trans- has shown promise in drug discovery. Its structure makes it a potential candidate for targeting various biological pathways. For instance, studies have demonstrated its ability to modulate enzyme activity and interact with membrane receptors. Recent research has focused on its role as a lead compound in the development of anti-inflammatory and anticancer agents. The phenyl group at the 4-position contributes to its hydrophobicity, which is essential for binding to specific protein pockets.

The physical properties of Cyclohexanamine, 4-phenyl-, trans- include a melting point of approximately 125°C and a boiling point around 280°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound is also known for its stability under normal storage conditions, provided it is protected from moisture and light.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of Cyclohexanamine, 4-phenyl-, trans-. The trans configuration has been shown to exhibit higher potency compared to its cis counterpart in certain assays. This finding underscores the need for precise control over stereochemistry during synthesis to ensure optimal therapeutic outcomes.

In conclusion, Cyclohexanamine, 4-phenyl-, trans- (CAS No. 5769-10-8) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure and stereochemical properties make it an attractive target for further investigation. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in advancing chemical science.

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